Daidzein-3',5',8-d3
Description
Overview of Daidzein-3',5',8-d3 as a Research Tool
Daidzein (B1669772) is a naturally occurring isoflavone (B191592) found predominantly in soybeans and other legumes nih.govrsc.org. It is a phytoestrogenic compound that has garnered significant interest due to its potential health benefits rsc.org. Daidzein can be metabolized in the gut to various compounds, including equol (B1671563) and dihydrodaidzein (B191008) oup.comoup.com.
This compound is a deuterium-labeled analog of daidzein, specifically enriched with deuterium (B1214612) atoms at the 3', 5', and 8 positions lgcstandards.comisotope.com. This specific labeling pattern makes this compound a valuable research tool, particularly in analytical methods that rely on mass spectrometry. The addition of deuterium atoms increases the molecular weight of the compound without significantly altering its chemical properties compared to the unlabeled daidzein chem-station.com. This mass difference is crucial for distinguishing the labeled internal standard from the endogenous or administered unlabeled compound and its metabolites during analysis iris-biotech.deoup.com.
This compound is commonly used as an internal standard in quantitative analysis of daidzein and its metabolites in biological samples oup.comcore.ac.ukreading.ac.ukveeprho.com. Its stable isotopic enrichment ensures that it behaves similarly to the unlabeled analyte during sample preparation and analysis, compensating for potential variations and improving the accuracy and reliability of the results iris-biotech.deveeprho.com.
Role of this compound in Enhancing Analytical Precision and Quantitative Accuracy
The primary role of this compound in research is to enhance the analytical precision and quantitative accuracy of methods used to measure daidzein and its related compounds in various matrices, such as plasma and urine oup.comoup.comreading.ac.ukdphen1.com. This is achieved through the principle of isotope dilution mass spectrometry (IDMS), where the labeled analog is added to the sample at a known concentration iris-biotech.deoup.com.
During mass spectrometric analysis, the labeled internal standard and the unlabeled analyte are detected simultaneously. Since they have very similar chemical structures and fragmentation patterns but different masses due to the deuterium atoms, they can be easily distinguished and quantified based on their unique mass-to-charge ratios (m/z) oup.comdphen1.com. The ratio of the peak areas or intensities of the unlabeled analyte to the labeled internal standard is then used to determine the concentration of the unlabeled analyte in the original sample iris-biotech.de.
Using this compound as an internal standard helps to mitigate errors that can arise during sample preparation steps, such as extraction and purification, and also accounts for variations in instrument response during analysis iris-biotech.de. This leads to more precise and accurate quantification of daidzein and its metabolites, which is essential for pharmacokinetic studies, metabolic research, and biomonitoring of exposure to isoflavones oup.comveeprho.comdphen1.com. Studies have demonstrated high accuracy and precision when using deuterated daidzein as an internal standard in LC-MS/MS methods for analyzing daidzein and its metabolites in biological samples rsc.orgoup.com.
Illustrative Data (Example based on search results for analytical method validation using deuterated standards):
While specific data for this compound precision and accuracy might vary between studies, the general principles and observed benefits of using deuterated internal standards are consistent. The following table illustrates typical validation parameters observed in analytical methods employing deuterated isoflavone standards, drawing upon information found in the search results regarding method validation for daidzein and related compounds rsc.orgoup.comdphen1.comfip.org:
| Parameter | Observed Range (Example) | Relevant Analyte(s) | Citation(s) |
| Method Accuracy | 88–98% | Daidzein, Dihydrodaidzein, Equol | oup.com |
| Method Precision (RSD) | 3–13% | Daidzein, Dihydrodaidzein, Equol | oup.com |
| Inter-assay Precision | 0.7–9.8% | Isoflavones | rsc.org |
| Intra-assay Precision | 1.2–6.5% | Isoflavones | rsc.org |
| Accuracy | 85–115% | Isoflavones | rsc.org |
| Recovery | 82–103% | Isoflavones | rsc.org |
| LOD | 0.001 µM (approx.) | Isoflavones | rsc.org |
| LOQ | 0.005 µM (approx.) | Isoflavones | rsc.org |
| Linearity (r) | > 0.99 | Daidzein | fip.org |
The use of this compound as an internal standard in techniques like LC-MS/MS is crucial for obtaining reliable quantitative data in studies investigating the absorption, metabolism, and excretion of daidzein in biological systems. This enhanced analytical performance is vital for accurate interpretation of research findings in pharmaceutical and biochemical sciences.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H/i3D,4D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSIJRDFPHDXIC-BKWFQMGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1O)[2H])C2=COC3=C(C2=O)C=CC(=C3[2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481999 | |
| Record name | Daidzein-3',5',8-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220930-96-1 | |
| Record name | Daidzein-3',5',8-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological Frameworks for Daidzein 3 ,5 ,8 D3 Application
Advanced Mass Spectrometry Techniques
Mass spectrometry, often coupled with chromatographic separation, is the cornerstone of methodologies employing Daidzein-3',5',8-d3 for the analysis of daidzein (B1669772) and its related compounds. The stable isotope internal standard is added to samples at an early stage of the analytical process to correct for potential analyte losses and variations throughout the workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies
Liquid Chromatography-Mass Spectrometry (LC-MS) is a fundamental technique utilized in the analysis of isoflavones, including daidzein. mdpi.comresearchgate.net While LC-MS can be used for both identification and quantification, the incorporation of a stable isotope-labeled internal standard like this compound is particularly beneficial for accurate quantification. LC-MS methods, sometimes combined with absorbance detection and isotope dilution mass spectrometry, have been developed for determining daidzein content in various soy-based materials. researchgate.net These methods typically involve chromatographic separation of daidzein and other isoflavones before detection and measurement by the mass spectrometer.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique frequently employed in conjunction with deuterated daidzein internal standards for the quantification of daidzein and its metabolites in biological samples such as plasma and urine. oup.comoup.comnih.govmdpi.comresearchgate.netnih.gov This approach utilizes two stages of mass analysis, providing enhanced specificity and reduced matrix interference compared to single-stage MS.
Protocols often involve sample preparation steps like enzymatic hydrolysis to deconjugate daidzein metabolites (such as glucuronides and sulfates) before LC-MS/MS analysis. nih.govnih.govnih.gov Deuterated daidzein, including this compound, is added as an internal standard to correct for variations during sample processing and analysis. oup.comoup.comresearchgate.net Specific Multiple Reaction Monitoring (MRM) transitions are monitored for both the unlabeled daidzein and the labeled internal standard to achieve selective quantification. For instance, in one HPLC-MS/MS method for serum isoflavones, this compound (DZE-d3) was used as an internal standard with an SRM transition of 258->93, while unlabeled daidzein (DZE) was monitored at 255->91. researchgate.net
Rapid UPLC-MS/MS methods have also been developed for the sensitive quantification of dietary isoflavones, including daidzein, in biological fluids, leveraging MRM-based quantification. mdpi.com These methods emphasize speed and sensitivity, crucial for analyzing large numbers of samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is another technique where deuterated daidzein can be utilized as an internal standard, particularly for the simultaneous determination of daidzein alongside other compounds like equol (B1671563), genistein (B1671435), and bisphenol A in matrices such as human urine. dphen1.comnih.gov GC-MS methods typically require analytes to be volatile or made volatile through derivatization.
Sample preparation for GC-MS analysis of isoflavones often includes enzymatic conjugate cleavage, solid-phase extraction (SPE), and silylation to enhance volatility. dphen1.comnih.gov Deuterated daidzein (D3-DAI) is added as an internal standard. Specific ions are monitored for both the analyte and the internal standard. For D3-DAI, monitored ions included m/z 428 and 485, with m/z 428 being used for quantification. dphen1.comnih.gov
Ultra-Performance Supercritical Fluid Chromatography-Tandem Mass Spectrometry (UPSFC-MS/MS) Applications
Isotope Dilution Mass Spectrometry for Daidzein Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique that relies on the addition of a known amount of a stable isotope-labeled analog, such as this compound, to a sample before analysis. veeprho.comresearchgate.netoup.comoup.comnih.govnih.gov This labeled analog is ideally chemically identical to the analyte but differs in mass due to the incorporated isotopes (deuterium in the case of this compound). By measuring the ratio of the unlabeled analyte to the labeled internal standard using mass spectrometry, the original concentration of the analyte in the sample can be accurately determined. This method is particularly robust as the ratio of the two forms is generally unaffected by matrix effects or incomplete recovery during sample preparation.
IDMS using stable isotope-labeled daidzein has been applied for precise quantification in various biological fluids. nih.govnih.gov The use of the labeled standard compensates for potential variations throughout the entire analytical process, leading to highly accurate results.
Development and Validation of Analytical Methods for Daidzein and Metabolites
The development and validation of analytical methods for quantifying daidzein and its metabolites using stable isotope internal standards like this compound are critical to ensure the reliability of research findings. Method validation typically involves assessing several key parameters, including linearity, range, selectivity, specificity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govmdpi.comnih.govdphen1.comekb.egfip.orgjppres.com
Studies have reported successful validation of LC-MS/MS and GC-MS methods employing deuterated daidzein. Validation data often include correlation coefficients (r^2) greater than 0.99, demonstrating good linearity over a defined concentration range. nih.govnih.gov Limits of detection and quantification are determined to establish the sensitivity of the method. For instance, LC-MS/MS methods have reported daidzein LODs as low as 1 ng/mL, while GC-MS methods reported LODs of 4 ng/mL. nih.govnih.govdphen1.comnih.gov Recoveries, assessed by spiking known amounts of analyte into sample matrices, are typically expected to be high (e.g., >90%). nih.govnih.gov Precision, evaluated through intra- and inter-day analyses, is generally reported as relative standard deviation (RSD), with values typically below 10% for intraday variability and below 20% for interday variability, indicating good reproducibility. nih.govnih.gov
Sample preparation protocols are a crucial part of method development and validation. These often involve steps like enzymatic hydrolysis to convert conjugated metabolites back to their aglycone forms, followed by extraction techniques such as solid-phase extraction (SPE) or simpler methods like protein precipitation or dilution, before chromatographic and mass spectrometric analysis. nih.govnih.govnih.govdphen1.comnih.gov The stable isotope internal standard is added at the beginning of this process to account for any losses.
Detailed research findings from method validation studies provide evidence of the performance characteristics of these analytical methods. For example, a validated LC-MS/MS method for daidzein, genistein, and equol in human urine reported the following validation data: nih.govnih.gov
| Parameter | Daidzein | Genistein | Equol |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| LOD (ng/mL) | 1 | 1 | 2 |
| LOQ (ng/mL) | Not specified | Not specified | Not specified |
| Recoveries (%) | > 90 | > 90 | > 90 |
| Intraday Precision (RSD %) | < 10 | < 10 | < 10 |
| Interday Precision (RSD %) | ≤ 20 | ≤ 20 | ≤ 20 |
Another GC-MS method for daidzein, equol, genistein, and bisphenol A in human urine reported different LODs and interassay variations: dphen1.comnih.gov
| Analyte | LOD (ng/mL urine) | Interassay Variation (%) |
| Daidzein | 4 | 9 |
| Equol | 4 | 15 |
| Genistein | 5 | 18 |
| Bisphenol A | 3 | 10 |
Internal Standard Applications in Complex Biological Matrices
In quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), biological matrices such as plasma, serum, and urine present significant challenges. These matrices contain numerous endogenous compounds that can interfere with the ionization and detection of the analyte of interest, a phenomenon known as the matrix effect kcasbio.comchromatographyonline.commedipharmsai.com.
This compound serves as an ideal internal standard because it behaves very similarly to unlabeled daidzein throughout the sample preparation and chromatographic separation processes. wuxiapptec.com This includes comparable extraction recoveries and chromatographic retention times. wuxiapptec.comscispace.com When introduced into the mass spectrometer, the co-elution of this compound with daidzein ensures that both compounds experience similar levels of ionization suppression or enhancement caused by matrix components. wuxiapptec.comkcasbio.com By monitoring the ratio of the analyte (daidzein) signal to the internal standard (this compound) signal, variations in ionization efficiency and recovery can be normalized, thereby improving the accuracy and reproducibility of the quantitative analysis. wuxiapptec.comscispace.comkcasbio.com
Studies have demonstrated the effectiveness of using deuterated internal standards like Daidzein-d3 for the quantification of daidzein and its metabolites in biological fluids such as serum and urine. nih.govdphen1.comoup.com For instance, a method for characterizing and quantifying soy isoflavone (B191592) metabolites in serum utilized D3-daidzein as an internal standard, achieving good limits of quantification and linearity ranges for various metabolites. nih.gov Another method for determining daidzein, equol, genistein, and bisphenol A in human urine by GC-MS also employed deuterated daidzein and genistein as internal standards to compensate for matrix effects. dphen1.com The use of stable isotope-labeled internal standards is considered the preferred approach in LC-MS bioanalysis due to their ability to effectively compensate for matrix effects and variability during sample processing. wuxiapptec.comscispace.comkcasbio.com
Quality Control and Assurance in Quantitative Bioanalysis
The integration of this compound as an internal standard is fundamental to establishing robust quality control and assurance procedures in the quantitative analysis of daidzein in biological matrices. Its use allows for the accurate assessment of method performance parameters such as precision, accuracy, recovery, and matrix effects.
Precision and Accuracy Assessments
Precision refers to the reproducibility of measurements, while accuracy relates to how close the measured values are to the true values. mdpi.com The use of this compound as an internal standard helps to minimize variability arising from sample preparation and instrument fluctuations, which directly contributes to improving the precision of the method. wuxiapptec.comscispace.com By normalizing the analyte signal to that of the internal standard, random errors introduced during sample handling and analysis are effectively accounted for.
Accuracy is assessed by analyzing quality control (QC) samples, which are prepared by spiking known concentrations of the analyte into the biological matrix. mdpi.com The ratio of the analyte to the internal standard in these QC samples is then used to determine the measured concentration. The accuracy is typically expressed as the percentage of the measured concentration relative to the nominal (true) concentration. mdpi.comresearchgate.net Studies employing deuterated daidzein as an internal standard have reported good levels of accuracy and precision for the quantification of daidzein and related compounds in biological matrices. oup.commdpi.comresearchgate.net For example, a method for determining genistein and daidzein in human plasma using deuterated internal standards reported interassay precision (relative standard deviation) of 4.5-4.6% and intra-assay precision of 3.3-6.7%, with accuracy determined using spiked control serum showing results within 102-110% of added amounts. researchgate.net Another UPLC-MS/MS method evaluating precision and accuracy for daidzein in urine samples reported recovery within a range of 91 ± 7–101 ± 5. mdpi.com
Recovery and Matrix Effect Evaluations
Recovery refers to the efficiency of the sample preparation method in extracting the analyte from the biological matrix. Matrix effect, as discussed earlier, is the influence of co-eluting matrix components on the ionization efficiency of the analyte. kcasbio.comchromatographyonline.com this compound is crucial for evaluating both of these parameters.
Recovery is typically assessed by comparing the analytical response of the analyte spiked into a blank matrix before extraction to the response of the analyte spiked into the post-extracted blank matrix (or a neat solution at the same concentration). chromatographyonline.commdpi.com Since the internal standard is added at the beginning of the sample preparation process, its recovery mirrors that of the analyte. wuxiapptec.com The ratio of the analyte to the internal standard can thus be used to calculate the extraction recovery. Studies have shown varying recovery rates for daidzein from biological matrices, depending on the extraction method used, and the internal standard helps to account for these variations. mdpi.comresearchgate.netresearchgate.net For instance, average recoveries for daidzein from human plasma using a method with deuterated internal standards were reported as 77.5%. researchgate.net Another study evaluating a UPLC-MS/MS method in urine reported recovery within a range of 91 ± 7–101 ± 5 for daidzein, genistein, and S-equol. mdpi.com
Matrix effects are commonly evaluated using the post-extraction spike method or post-column infusion. chromatographyonline.commedipharmsai.com In the post-extraction spike method, the response of the analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solvent solution at the same concentration. chromatographyonline.com The presence of this compound allows for the simultaneous assessment of the matrix effect on both the analyte and the internal standard. Ideally, the matrix effect on the SIL-IS should be very similar to that on the analyte due to their closely matched chemical properties and co-elution. wuxiapptec.com This similar behavior is what enables the internal standard to effectively compensate for matrix-induced signal variability. wuxiapptec.comkcasbio.com While deuterium (B1214612) labeling can sometimes lead to slight differences in retention times or recoveries compared to the unlabeled analyte, the placement of deuterium atoms in this compound is designed to minimize such discrepancies and ensure it functions as a reliable internal standard. scispace.com
Pharmacokinetic Investigations of Daidzein Utilizing Daidzein 3 ,5 ,8 D3
Systemic Pharmacokinetic Profiling of Daidzein (B1669772)
Systemic pharmacokinetic profiling of daidzein involves characterizing its journey through the body from administration to elimination. This provides critical data on the rate and extent of absorption, distribution to various tissues, metabolic transformations, and routes of excretion. Accurate quantification of daidzein and its metabolites in biological fluids and tissues over time is paramount for these studies, and this is where stable isotope-labeled standards like Daidzein-3',5',8-d3 play a vital role as internal standards for analytical methods such as LC-MS/MS. core.ac.uknih.govwuxiapptec.comacanthusresearch.com
Absorption Kinetics and Mechanisms
Daidzein absorption exhibits a complex pattern. Following oral intake, particularly from soy-based foods where it often exists as glycosides, daidzein is primarily absorbed after hydrolysis to its aglycone form. nih.gov Absorption occurs in both the small and large intestines, leading to a biphasic appearance pattern in plasma. nih.govresearchgate.net An initial, smaller peak may be observed relatively soon after intake, attributed to absorption in the small intestine, while a larger peak appears later (typically 4-8 hours post-intake), resulting from absorption in the large intestine following microbial deglycosylation and further metabolism. nih.govnih.govresearchgate.net The rate and extent of absorption can be influenced by various factors, including the food matrix, gut microbiota composition, and the chemical form of daidzein (aglycone versus glucoside). nih.govtandfonline.comcsic.es Studies utilizing stable isotope-labeled daidzein, such as 13C-labeled daidzein, have been employed to investigate the pharmacokinetics and absorption of daidzein, demonstrating that absorption can be rate-limited and saturable at higher intakes. mdpi.com While these studies might use different isotopes, the principle of using a labeled standard like this compound in LC-MS/MS is the same: to accurately quantify the absorbed daidzein against potential variations in sample processing and analysis.
Distribution Dynamics in Biological Systems
Once absorbed, daidzein and its metabolites are distributed throughout the biological system. Studies in rats have investigated the tissue distribution of daidzein, showing its presence in various organs, including the lungs, eyes, brain, heart, spleen, fat, liver, kidney, and testes. mdpi.com The volume of distribution can vary depending on the formulation administered. For instance, a study in rats showed a significantly larger volume of distribution for daidzein when administered intravenously in a complexed form compared to a suspension. mdpi.com Accurate determination of daidzein concentrations in different tissues over time requires sensitive and specific analytical methods, where the use of an internal standard like this compound in LC-MS/MS is critical for reliable quantification in diverse biological matrices.
Elimination Pathways and Excretion Studies
Daidzein is primarily eliminated from the body following extensive metabolism. The major metabolic pathways involve conjugation with glucuronic acid and sulfate (B86663) in the liver and intestine. researchgate.netresearchgate.net These conjugated metabolites are then predominantly excreted in the urine. nih.govresearchgate.netnih.gov A smaller proportion of daidzein and its metabolites is eliminated via feces. nih.gov The elimination half-life of daidzein has been reported to be several hours in humans. nih.gov Urinary excretion studies are commonly used to assess the extent of absorption and elimination. nih.govresearchgate.netnih.gov For accurate measurement of daidzein and its conjugated metabolites in urine and feces, analytical methods employing stable isotope-labeled internal standards like this compound are essential to ensure accurate recovery and quantification despite potential matrix effects and variations in sample composition.
Bioavailability Assessment of Daidzein and its Derivatives
Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Assessing the bioavailability of daidzein and its derivatives is crucial for understanding their potential biological activity and for developing effective delivery systems. Stable isotope-labeled standards, including this compound, are invaluable tools in bioavailability studies, particularly when comparing different formulations or routes of administration, as they enable accurate determination of the systemically available amount of the parent compound. core.ac.uknih.govnih.gov
Comparative Bioavailability Studies of Daidzein Formulations
Comparative bioavailability studies evaluate how different formulations or dietary sources of daidzein affect its absorption and systemic exposure. Studies have shown that the bioavailability of daidzein can vary depending on whether it is consumed as the aglycone or in its glucoside form, with some research suggesting higher bioavailability for the glucoside form when ingested in isolation. nih.gov The food matrix in which daidzein is consumed also influences its absorption. tandfonline.comcsic.es To accurately compare the bioavailability across different formulations or matrices, precise quantification of the parent compound in plasma or urine is necessary. The use of this compound as an internal standard in LC-MS/MS analysis allows for reliable comparison of pharmacokinetic parameters, such as area under the curve (AUC) and maximum plasma concentration (Cmax), between different formulations. nih.gov
Impact of Formulation Strategies on Daidzein Pharmacokinetics
Due to its low water solubility and permeability, the bioavailability of daidzein can be limited. frontiersin.orgnih.gov Various formulation strategies have been explored to enhance daidzein's solubility and improve its pharmacokinetic profile, including the development of inclusion complexes and novel salt forms. mdpi.comfrontiersin.orgnih.gov Studies investigating these enhanced formulations require rigorous pharmacokinetic evaluation to demonstrate improved absorption and systemic exposure. For example, a study in rats showed that complexing daidzein with ethylenediamine-modified γ-cyclodextrin significantly increased its absolute and relative bioavailability after intraperitoneal administration compared to a suspension. mdpi.com Accurate measurement of daidzein concentrations in these studies, often across different time points and biological samples, relies heavily on the accuracy and reliability provided by using stable isotope-labeled internal standards like this compound in the analytical methodology.
Enterohepatic Recirculation Phenomena of Daidzein
Studies investigating the enterohepatic recirculation of isoflavones, including daidzein, have utilized labeled compounds and sensitive analytical methods to track their movement. While specific detailed data tables solely focusing on this compound's role in quantifying enterohepatic recirculation were not extensively available within the search results, the principle of using deuterated internal standards or tracers is well-established in such investigations. For instance, deuterated daidzein (d3) has been employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to quantify daidzein and its metabolites in biological samples, which is essential for characterizing the multiple peaks observed in plasma concentration curves indicative of enterohepatic recycling. oup.comnih.gov
Interspecies Pharmacokinetic Comparisons of Daidzein
Interspecies pharmacokinetic comparisons are vital for extrapolating findings from animal studies to humans and for understanding potential differences in the disposition of compounds across different species. Deuterium-labeled compounds, including this compound, play a role in these comparisons by enabling accurate and sensitive quantification of daidzein and its metabolites in biological samples from various species. The use of a stable isotope-labeled internal standard helps to account for variations in sample processing and matrix effects across different biological samples and species, improving the reliability of the quantitative data. nih.gov
Studies on the pharmacokinetics of daidzein and its metabolites have been conducted in various species, including rats, monkeys, and humans. acs.org While direct comparative pharmacokinetic parameters specifically derived using this compound across multiple species were not prominently featured in the search results, the broader application of deuterated isoflavones in such comparisons is evident. For example, deuterated standards have been used in methods to quantify isoflavones in rat blood, facilitating pharmacokinetic analysis in this species. nih.gov The data obtained from these studies contribute to understanding species-specific differences in absorption, metabolism (including conjugation and gut microbial metabolism), and excretion pathways. researchgate.netcefic-lri.org
Interspecies variability in the pharmacokinetics of compounds can arise from differences in enzyme activity (e.g., conjugating enzymes like UGTs and SULTs, and gut microbial enzymes), transporter activity, and physiological factors. cefic-lri.orgfrontiersin.org While the search results did not provide specific data tables comparing daidzein pharmacokinetics across species using this compound, the use of labeled compounds is a standard approach to obtain the accurate quantitative data necessary for such comparisons. This data can then be used to inform physiologically based pharmacokinetic (PBPK) models, which can help predict human pharmacokinetics based on animal data and account for interspecies differences. frontiersin.org Understanding these differences is crucial for assessing the relevance of preclinical data to human exposure and potential health effects.
Metabolic Pathway Elucidation of Daidzein Through Deuterium Tracing
Phase I Metabolic Transformations of Daidzein (B1669772)
Phase I metabolism generally involves the introduction or exposure of functional groups through reactions like oxidation, reduction, or hydrolysis. For daidzein, oxidative metabolism is a key pathway.
The oxidative metabolism of daidzein is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. These enzymes catalyze hydroxylation reactions, adding one or more hydroxyl (-OH) groups to the daidzein structure. Studies using human liver microsomes have identified a range of hydroxylated metabolites. nih.gov Tracing studies with Daidzein-3',5',8-d3 would allow for the unambiguous identification of these products in complex biological samples.
The hydroxylation can occur on either the A-ring or the B-ring of the isoflavone (B191592) skeleton. In vitro studies have successfully identified several mono- and dihydroxylated metabolites. nih.govnih.gov The primary monohydroxylated products include 6,7,4'-trihydroxyisoflavone, 7,8,4'-trihydroxyisoflavone, and 7,3',4'-trihydroxyisoflavone. nih.govresearchgate.net Further oxidation can lead to the formation of dihydroxylated metabolites, such as 6,7,3',4'-tetrahydroxyisoflavone and 7,8,3',4'-tetrahydroxyisoflavone. nih.gov These oxidative steps are crucial as the addition of polar hydroxyl groups can alter the biological activity of the parent compound and prepare it for subsequent Phase II conjugation reactions.
Table 1: Identified Phase I Hydroxylated Metabolites of Daidzein
| Metabolite Class | Metabolite Name | Position of Hydroxylation |
| Monohydroxylated | 6,7,4'-Trihydroxyisoflavone | C-6 (A-ring) |
| Monohydroxylated | 7,8,4'-Trihydroxyisoflavone | C-8 (A-ring) |
| Monohydroxylated | 7,3',4'-Trihydroxyisoflavone | C-3' (B-ring) |
| Dihydroxylated | 6,7,3',4'-Tetrahydroxyisoflavone | C-6 (A-ring), C-3' (B-ring) |
| Dihydroxylated | 7,8,3',4'-Tetrahydroxyisoflavone | C-8 (A-ring), C-3' (B-ring) |
| Dihydroxylated | 6,7,8,4'-Tetrahydroxyisoflavone | C-6 & C-8 (A-ring) |
This table is based on findings from in vitro studies with human liver microsomes. nih.gov
Phase II Conjugation Pathways of Daidzein
Following Phase I metabolism, or acting directly on the parent daidzein molecule, Phase II conjugation reactions increase water solubility and facilitate excretion. The primary conjugation pathways for daidzein are glucuronidation and sulfation.
Glucuronidation is a major metabolic pathway for daidzein, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes located mainly in the liver and intestines. researchgate.netnih.gov This reaction involves the covalent attachment of a glucuronic acid moiety to the hydroxyl groups of daidzein at the C-7 and C-4' positions. This process significantly increases the molecule's polarity.
Regioselective studies have shown that daidzein is primarily metabolized into daidzein-7-O-glucuronide and daidzein-4'-O-glucuronide. researchgate.net The relative formation of these isomers can vary between species and tissues. nih.gov In humans, both mono-glucuronides are readily formed. Using a tracer like this compound allows for the precise quantification of these conjugates in biological fluids like plasma and urine, helping to determine the pharmacokinetic profile of daidzein. nih.gov
Sulfation is another critical Phase II pathway, involving the transfer of a sulfonate group (SO3-) from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to daidzein's hydroxyl groups. This reaction is catalyzed by sulfotransferase (SULT) enzymes. Similar to glucuronidation, sulfation increases the water solubility of daidzein, preparing it for renal excretion.
Daidzein can be converted into monosulfate and disulfate conjugates. The primary monosulfates identified are daidzein-7-O-sulfate and daidzein-4'-O-sulfate. hmdb.ca Mixed conjugates, such as daidzein glucuronide-sulfates, have also been reported. researchgate.net Sulfation and glucuronidation are often competing reactions, with the predominant pathway potentially depending on the concentration of daidzein. nih.gov Isotopic labeling is invaluable for distinguishing and quantifying these various conjugated forms, which often have very similar chemical properties. researchgate.net
Table 2: Identified Phase II Conjugates of Daidzein
| Conjugation Type | Metabolite Name | Position of Conjugation |
| Glucuronidation | Daidzein-7-O-glucuronide | C-7 |
| Glucuronidation | Daidzein-4'-O-glucuronide | C-4' |
| Sulfation | Daidzein-7-O-sulfate | C-7 |
| Sulfation | Daidzein-4'-O-sulfate | C-4' |
| Mixed Conjugation | Daidzein glucuronide-sulfate | C-7 and C-4' |
Gut Microbiota-Mediated Metabolism of Daidzein
The gut microbiota plays a pivotal role in the biotransformation of daidzein, producing metabolites that are structurally distinct from the parent compound and possess unique biological activities. The production of these metabolites varies significantly among individuals, leading to different daidzein-metabolizing phenotypes.
Upon reaching the colon, daidzein is metabolized by anaerobic bacteria through a series of reduction reactions. asm.org The initial step is the conversion of daidzein to dihydrodaidzein (B191008) (DHD). nih.gov From this key intermediate, two main metabolic pathways diverge, leading to the formation of either equol (B1671563) or O-desmethylangolensin (ODMA). researchgate.netnih.gov
Equol Production: In individuals known as "equol producers" (approximately 30-50% of the population), specific gut bacteria further reduce dihydrodaidzein to form tetrahydrodaidzein, which is then converted to (S)-equol. nih.govmdpi.com This conversion is significant because equol has a higher binding affinity for estrogen receptors and greater biological activity than daidzein itself.
ODMA Production: In "non-equol producers," dihydrodaidzein undergoes C-ring cleavage to form O-desmethylangolensin (ODMA). researchgate.net This pathway is more common, occurring in about 80-90% of individuals.
Deuterium (B1214612) tracing with this compound can be used to track the flow of the daidzein backbone through these distinct microbial pathways, confirming the origin of DHD, equol, and ODMA detected in vivo and helping to characterize an individual's metabolic phenotype.
Table 3: Key Gut Microbiota-Mediated Metabolites of Daidzein
| Metabolite | Precursor | Key Transformation Step |
| Dihydrodaidzein (DHD) | Daidzein | Reduction of C-ring double bond |
| (S)-Equol | Dihydrodaidzein | Further reduction reactions |
| O-Desmethylangolensin (ODMA) | Dihydrodaidzein | C-ring cleavage |
Identification of Equol-Producing Bacterial Strains and Enzymes
The conversion of daidzein to equol, a metabolite with greater estrogenic activity, is exclusively performed by specific intestinal bacteria. oup.com This biotransformation is a key determinant of the physiological response to soy consumption, yet only about 30-50% of the human population hosts the necessary microorganisms to produce equol. oup.comebm-journal.org Research has led to the isolation and identification of several bacterial strains capable of this conversion.
These bacteria carry out a multi-step reduction of daidzein. The initial step is the conversion of daidzein to dihydrodaidzein, which is then further metabolized to tetrahydrodaidzein and finally to equol. nih.govasm.org Several bacterial species have been identified that can perform the complete transformation, while others may only be capable of intermediate steps, suggesting a synergistic action within the gut microbiome may sometimes be necessary. mdpi.com
Identified equol-producing bacteria include species from various genera such as Adlercreutzia, Asaccharobacter, Eggerthella, Lactococcus, and Slackia. mdpi.commdpi.comnih.gov For example, Slackia isoflavoniconvertens has been shown to convert daidzein to equol and can also metabolize the isoflavone genistein (B1671435). asm.orgmdpi.com Similarly, Eggerthella sp. YY7918 and Slackia sp. strain NATTS have been identified as equol producers. nih.govmdpi.comnih.gov The enzymes responsible for this pathway are primarily reductases. In Slackia sp. strain NATTS, three specific enzymes encoded by a gene cluster are responsible for the sequential conversion: a daidzein reductase (orf-3), a dihydrodaidzein reductase (orf-2), and a tetrahydrodaidzein reductase (orf-1). nih.govnih.gov
| Bacterial Strain | Key Intermediate Metabolite | Reference |
|---|---|---|
| Slackia isoflavoniconvertens | Dihydrodaidzein | asm.orgmdpi.com |
| Slackia sp. strain NATTS | Dihydrodaidzein, Tetrahydrodaidzein | nih.govnih.gov |
| Eggerthella sp. YY7918 | Dihydrodaidzein | mdpi.com |
| Asaccharobacter celatus | Dihydrodaidzein | mdpi.comnih.gov |
| Adlercreutzia equolifaciens | Not Specified | nih.gov |
| Lactococcus sp. strain 20-92 | Dihydrodaidzein | nih.govjst.go.jp |
Enzyme Systems Involved in Daidzein Biotransformation
Following absorption, daidzein undergoes extensive phase II metabolism, primarily in the liver and intestinal tract, mediated by several enzyme systems. This biotransformation significantly affects its bioavailability and biological activity.
Glucuronidation is a major metabolic pathway for daidzein in humans. nih.govresearchgate.net This process involves the conjugation of glucuronic acid to the hydroxyl groups of daidzein, increasing its water solubility and facilitating its excretion. researchgate.net Several UGT isoforms are involved in this process. Studies using human liver microsomes and recombinant UGT enzymes have identified UGT1A1 and UGT1A9 as the primary contributors to daidzein glucuronidation in the liver. nih.govresearchgate.net Other isoforms, such as UGT1A8 and UGT1A10, which are expressed in the intestine, also demonstrate activity towards daidzein. nih.govnih.gov The glucuronidation can occur at either the 7- or 4'-hydroxyl position of the daidzein molecule. researchgate.net
| UGT Isoform | Primary Location | Activity towards Daidzein | Reference |
|---|---|---|---|
| UGT1A1 | Liver, Intestine | Major contributor | nih.govnih.gov |
| UGT1A9 | Liver, Kidney | Major contributor | nih.govnih.gov |
| UGT1A8 | Intestine | Metabolizes daidzein | nih.govnih.gov |
| UGT1A10 | Intestine | Metabolizes daidzein | nih.govnih.gov |
Sulfation is another significant phase II metabolic reaction for daidzein. nih.govjst.go.jp This process, catalyzed by sulfotransferase enzymes, involves the transfer of a sulfonate group to daidzein. In human liver cytosol, sulfation of daidzein occurs preferentially at the 7-hydroxyl position over the 4'-position. nih.govjst.go.jp The key enzymes responsible for daidzein sulfation are SULT1A1 and SULT1E1. nih.govjst.go.jp SULT1A1 exhibits a much higher catalytic efficiency for the 7-sulfation of daidzein and is considered to play the major role in its monosulfation. nih.govjst.go.jp SULT1E1 is more efficient in catalyzing the formation of daidzein-7,4'-disulfate from its monosulfated forms. nih.govjst.go.jp Intestinal sulfation of daidzein is also significant and appears to be catalyzed by a different enzyme than the one responsible for genistein sulfation in the gut. nih.gov
| SULT Isoform | Primary Role | Regioselectivity | Reference |
|---|---|---|---|
| SULT1A1 | Monosulfation | Prefers 7-position | nih.govjst.go.jp |
| SULT1E1 | Disulfate formation | Similar efficiency for both positions | nih.govjst.go.jp |
In addition to conjugation reactions, daidzein can undergo oxidative metabolism mediated by cytochrome P450 (CYP) enzymes. researchgate.net This phase I metabolic pathway can lead to the formation of hydroxylated metabolites. Studies have shown that CYP1A2 is the major enzyme contributing to the hepatic metabolism of daidzein. researchgate.net Extra-hepatic CYPs, such as CYP1A1 and CYP1B1, which may be present in hormone-dependent tumor sites, are also involved in its metabolism. researchgate.net Daidzein has also been found to act as an inhibitor of certain CYP enzymes, including CYP2C9 and CYP3A4, which could lead to potential interactions with other substances metabolized by these enzymes. drugbank.comtandfonline.com Furthermore, a specific bacterial CYP enzyme, CYP105D7, has been identified that can hydroxylate daidzein at the 3'-position. nih.gov
The initial step in the metabolism of dietary isoflavones, which predominantly exist as glycosides like daidzin, is the hydrolysis of the sugar moiety. nih.gov This reaction is catalyzed by β-glucosidases produced by a wide range of intestinal bacteria, including strains of Bifidobacterium and Lactobacillus. nih.govnih.govresearchgate.net This deglycosylation releases the aglycone, daidzein, making it available for absorption or further microbial metabolism. nih.gov
Following the release of daidzein, specific microbial reductases are responsible for its conversion to dihydrodaidzein, tetrahydrodaidzein, and ultimately equol. mdpi.commdpi.com The enzymes involved in this reductive pathway have been identified in several bacterial strains. For instance, in Slackia isoflavoniconvertens, a daidzein reductase (DZNR), a dihydrodaidzein reductase (DHDR), and a tetrahydrodaidzein reductase (THDR) have been identified. asm.org The DZNR in this bacterium also converts genistein to dihydrogenistein. asm.org Similar enzyme systems, often encoded in a specific gene cluster, have been found in other equol-producing bacteria like Lactococcus sp. and Eggerthella sp. jst.go.jp
Applications in Biological and Biomedical Research
In Vivo Research Models
In vivo studies utilizing animal models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of daidzein (B1669772). Daidzein-3',5',8-d3 plays a significant role in these investigations by providing a reliable internal standard for quantitative analysis. veeprho.com
This compound is frequently used in animal pharmacokinetic studies to accurately measure the concentrations of administered daidzein and its subsequent metabolites in biological fluids and tissues over time. veeprho.comresearchgate.net By adding a known amount of the labeled standard to samples, researchers can compensate for potential variations introduced during sample preparation and analysis, thereby improving the accuracy of the determined pharmacokinetic parameters. This allows for detailed profiling of how daidzein is processed within the animal model.
While the primary role of this compound in these studies is analytical quantification, its application within animal models of specific physiological states or diseases allows for the precise measurement of daidzein and metabolite levels under these conditions. For instance, in studies investigating the effects of daidzein in animal models, the labeled standard can be used to quantify the exposure levels of the animals to daidzein and to track its metabolic fate, providing crucial data to correlate with observed physiological or disease-related outcomes. chemsrc.comnih.gov
In Vitro Cellular and Subcellular Research Models
In vitro systems, including cell cultures and enzyme preparations, are valuable for dissecting the specific metabolic pathways and enzymatic transformations of daidzein. This compound serves as an indispensable tool for quantifying daidzein and its products in these controlled environments.
This compound has been utilized in cell culture systems, particularly in studies investigating the metabolism of daidzein by microorganisms. For example, it has been employed in research exploring the oxidative catabolism of daidzein by bacteria in legume root microbiota. biorxiv.orgresearchgate.net By introducing labeled daidzein to bacterial cultures, researchers can track its degradation and identify the resulting metabolic products using sensitive analytical techniques like LC-MS. The labeled standard facilitates the accurate quantification of both the parent compound and its microbial transformation products. biorxiv.orgresearchgate.net
An example of its use in cell culture involves supplementing bacterial cultures with this compound at specific concentrations to study degradation activity. biorxiv.orgresearchgate.net
| Study Type | System | This compound Concentration | Purpose | Source |
| Metabolic Study | Bacterial Culture | 5 µg/mL | Studying daidzein degradation by bacteria | biorxiv.orgresearchgate.net |
While specific research findings utilizing this compound in isolated organ or microsome preparations for enzymatic activity assays were not prominently featured in the search results, stable isotope-labeled standards are generally valuable in such in vitro biochemical studies. They can be used to quantify the rate of enzymatic conversion of daidzein to its metabolites by enzymes present in liver microsomes or other tissue preparations. The labeled internal standard helps ensure accurate measurement of reaction rates and enzyme kinetics.
Human Biomonitoring and Exposure Assessment
Assessing human exposure to isoflavones like daidzein and understanding their metabolism in the human body is crucial for evaluating potential health effects. This compound is a key component in analytical methods developed for human biomonitoring. researchgate.net Its use as an internal standard in techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the sensitive and accurate quantification of daidzein and its conjugated and unconjugated metabolites in human biological samples, such as serum. researchgate.net This is essential for determining exposure levels in populations and for pharmacokinetic studies in humans. veeprho.comresearchgate.net
Analytical methods for determining isoflavones in human serum have successfully incorporated this compound as an internal standard. researchgate.net These methods often involve LC-MS/MS, where the labeled standard aids in the reliable identification and quantification of analytes. researchgate.net The characteristic mass transitions of this compound in mass spectrometry, such as 258->93, are used for its detection and quantification alongside the unlabeled daidzein and its metabolites. researchgate.net
| Analyte | Type of Study | Analytical Technique | SRM Transition (Example) | Matrix (Example) | Source |
| This compound | Biomonitoring, PK/Met | LC-MS/MS | 258->93 | Serum | researchgate.net |
Quantification of Daidzein and Metabolites in Human Biological Samples
Accurate quantification of Daidzein and its metabolites in human biological samples such as plasma, serum, and urine is crucial for understanding their absorption, distribution, metabolism, and excretion. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used analytical technique for this purpose due to its sensitivity and specificity. This compound serves as a critical internal standard in these LC-MS/MS methods.
The inclusion of this compound in sample preparation helps to account for potential variations and losses that may occur during sample processing, extraction, and chromatographic separation. By comparing the ratio of the unlabeled analyte (Daidzein or a metabolite) to the labeled internal standard (this compound or a similarly labeled metabolite standard), researchers can achieve more accurate and reproducible quantification.
LC-MS/MS methods also routinely incorporate deuterated Daidzein internal standards. Studies quantifying Daidzein, dihydrodaidzein (B191008), and equol (B1671563) in human plasma have utilized deuterated Daidzein (d3) as an internal standard, demonstrating method accuracy typically ranging from 88% to 98% and precision between 3% and 13%. Similarly, LC-MS/MS methods for quantifying Daidzein, genistein (B1671435), and equol in human urine have been developed and validated using deuterated internal standards, showing good linearity (r² > 0.99), recoveries (>90%), and acceptable intra- and inter-day precision. The limits of quantification (LOQ) for Daidzein in these methods are typically in the low nanogram per milliliter or nanomolar range. nih.gov
The following table illustrates typical performance parameters reported for analytical methods quantifying Daidzein in human biological samples using labeled internal standards, including this compound:
| Biological Matrix | Analytical Method | Internal Standard Used (includes labeled Daidzein) | Reported Accuracy | Reported Precision (RSD) | Limit of Quantification (LOQ) | Source |
| Human Plasma | LC-MS/MS | Deuterated Daidzein (d3) | 88–98% | 3–13% | ~0.01 µM | |
| Human Urine | GC-MS/MS | DAI-D3, GEN-D4, etc. | Not specified | 1–15% | 0.83 µg/L | nih.gov |
| Human Urine | GC-MS | Deuterated DAI, Deuterated GEN, ¹³C-BPA | 80–104% (intra-assay), 90–126% (inter-assay) | 6% (intra-assay for DAI) | 4 ng/mL | |
| Human Urine | LC-MS/MS | Not explicitly specified as d3, but labeled IS used | >90% | <10% (intra-day), ≤20% (inter-day) | 1 ng/mL |
These examples highlight the integral role of labeled internal standards like this compound in achieving the sensitivity, accuracy, and precision required for reliable quantification of Daidzein and its metabolites in diverse human biological samples.
Longitudinal Studies of Daidzein Metabolism in Human Cohorts
Longitudinal studies investigating Daidzein metabolism in human cohorts require the repeated measurement of Daidzein and its metabolites in biological samples collected over extended periods. Accurate and consistent quantification across numerous samples collected at different time points is paramount to reliably assess metabolic profiles, track changes over time, and correlate these with dietary intake, health outcomes, or other study variables.
The use of this compound as an internal standard is essential for ensuring the integrity and comparability of data generated in such longitudinal studies. By adding a known amount of the labeled internal standard to each biological sample before processing and analysis, researchers can correct for variations in sample volume, matrix effects, and potential analyte degradation or loss during storage and analysis, which are particularly relevant challenges in studies spanning long durations and involving large numbers of samples.
While specific longitudinal studies focusing solely on the methodological contribution of this compound were not exclusively found, research involving the analysis of isoflavones and their metabolites in human cohorts over time implicitly relies on accurate quantification techniques employing labeled internal standards. Studies examining the effects of dietary interventions or lifestyle factors on isoflavone (B191592) levels and metabolism in human populations over periods of months necessitate robust analytical methods applied longitudinally. The ability to precisely quantify Daidzein and its metabolites in samples collected throughout these studies, facilitated by internal standards like this compound, allows for meaningful analysis of metabolic variations within and between individuals over time, contributing to a better understanding of the long-term effects of Daidzein exposure and metabolism.
The consistency and reliability provided by using this compound as an internal standard are therefore fundamental to the success and validity of longitudinal investigations into the complex metabolism of Daidzein in human populations.
Advanced Research Perspectives and Emerging Methodologies
Isotopic Tracing for Understanding Metabolic Flux and Network Analysis
Isotopic tracing, particularly using stable isotopes like deuterium (B1214612) (²H), is a fundamental technique for investigating metabolic pathways and quantifying metabolic flux. By introducing a compound labeled with deuterium, researchers can follow the movement of the isotopic label through various biochemical transformations. This allows for the identification of metabolic products and provides quantitative data on the rates of metabolic reactions within a biological system. acs.orgnih.govosti.gov
Daidzein-3',5',8-d3 serves as a valuable tracer for understanding the complex metabolism of daidzein (B1669772) in various biological contexts, including human and animal studies, as well as in vitro systems like cell cultures and microbial incubations. oup.comresearchgate.netbiorxiv.org Upon administration, this compound undergoes the same metabolic processes as unlabeled daidzein. By analyzing biological samples (e.g., plasma, urine, tissue extracts, or cell lysates) using mass spectrometry, researchers can detect and quantify this compound and its deuterium-labeled metabolites. oup.comingentaconnect.comresearchgate.net
The pattern of deuterium labeling in the detected metabolites provides crucial information about the metabolic transformations that have occurred. For example, tracking the deuterium atoms in metabolites like equol (B1671563) or conjugated forms (glucuronides and sulfates) can help elucidate the specific enzymatic reactions and microbial conversions involved in daidzein metabolism. researchgate.netnih.govthegoodscentscompany.com Quantitative analysis of the concentrations of labeled daidzein and its labeled metabolites over time allows for the determination of metabolic rates and the assessment of metabolic flux through different pathways. This is particularly important for understanding the variable metabolism of daidzein by the gut microbiota, which significantly impacts the production of bioactive metabolites like equol. researchgate.netmdpi.com
While specific detailed metabolic flux maps solely based on this compound might not be extensively published, the principles of using deuterium-labeled compounds for such analyses are well-established. acs.orgnih.gov The data obtained from tracing studies with this compound can provide quantitative insights into:
The extent and rate of absorption of daidzein.
The distribution of daidzein and its metabolites in different tissues and organs.
The activity of host enzymes (e.g., UDP-glucuronosyltransferases, sulfotransferases) and gut microbial enzymes involved in daidzein metabolism. researchgate.netnih.govthegoodscentscompany.comroyalsocietypublishing.org
The inter-individual variability in daidzein metabolism, particularly concerning equol production. researchgate.netmdpi.com
These quantitative data sets are essential for building and validating comprehensive models of daidzein metabolism within biological networks.
Integration of this compound Data with Systems Biology Approaches
Systems biology aims to understand biological systems as integrated networks of interacting components. acs.orgresearchgate.net Integrating experimental data obtained from isotopic tracing studies with computational modeling is a powerful approach in systems biology to gain a holistic understanding of metabolic processes. acs.orgescholarship.org
Quantitative data on the concentrations and fluxes of this compound and its labeled metabolites, obtained through mass spectrometry-based tracing, can be integrated into systems biology models focused on isoflavone (B191592) metabolism. These models can incorporate information about relevant enzymes, transporters, and microbial populations involved in daidzein's fate in the body. mdpi.commdpi.com
By using the experimental data from this compound tracing, researchers can:
Parameterize and validate kinetic models of daidzein absorption, distribution, metabolism, and excretion (ADME).
Develop more accurate models of the interactions between the host and gut microbiota in processing daidzein. researchgate.netmdpi.com
Predict the concentrations of daidzein and its active metabolites in different tissues under various conditions.
Identify key enzymes or transporters that play a dominant role in regulating daidzein bioavailability and the formation of specific metabolites.
The integration of high-quality quantitative data from isotopic tracing with computational modeling enhances the predictive power of systems biology approaches, leading to a more comprehensive understanding of the factors influencing the biological effects of daidzein.
Research on Daidzein-Derived Prodrugs and Enhanced Delivery Systems
Prodrug strategies are often employed to improve the pharmacokinetic properties of therapeutic compounds, such as enhancing solubility, bioavailability, or targeted delivery. royalsocietypublishing.org For daidzein, which has limited water solubility, the development of prodrugs or advanced delivery systems is an active area of research aimed at improving its therapeutic potential. royalsocietypublishing.org
This compound plays a critical role in the evaluation and characterization of daidzein-derived prodrugs and delivery systems. By incorporating the deuterium label into the daidzein moiety of a prodrug, researchers can specifically track the release and metabolism of the active daidzein component.
Analysis of Prodrug Hydrolysis and Daidzein Release
A key aspect of prodrug evaluation is understanding the rate and extent of its conversion back to the active parent drug within biological systems. For daidzein-derived prodrugs, this involves analyzing the hydrolysis of the prodrug and the subsequent release of daidzein.
Using a prodrug synthesized from this compound allows for the unambiguous quantification of the released labeled daidzein using mass spectrometry, even in the presence of endogenous unlabeled daidzein or intact prodrug. oup.com This is achieved by monitoring specific mass transitions corresponding to the labeled daidzein and the intact prodrug.
Studies involving this compound in prodrug analysis can provide detailed data on:
The rate of prodrug hydrolysis in various biological matrices (e.g., plasma, liver microsomes, cellular extracts). royalsocietypublishing.orgnih.gov
The extent of daidzein release from the prodrug over time.
The influence of enzymes (e.g., esterases, glycosidases) on prodrug activation. royalsocietypublishing.org
The efficiency of daidzein release from different delivery systems (e.g., nanoparticles, liposomes).
Such data is crucial for optimizing prodrug design and formulation to ensure efficient release of the active daidzein at the desired site of action.
Molecular Docking and Protein Interaction Studies (where isotopic labeling aids confirmation/analysis)
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (like daidzein) to a protein target. researchgate.net These studies provide valuable insights into potential molecular interactions and can help identify putative protein targets for daidzein. researchgate.net Numerous molecular docking studies have investigated the interaction of unlabeled daidzein with various proteins, including estrogen receptors, enzymes involved in steroid metabolism, and transporters. ingentaconnect.comresearchgate.netmdpi.comguidetopharmacology.org
While the deuterium label on this compound does not typically alter its fundamental binding characteristics for molecular docking simulations, the isotopic label is invaluable for experimentally confirming and quantifying these predicted protein interactions in biological systems.
Experimental approaches that can utilize this compound to support molecular docking findings include:
Binding Assays: Labeled daidzein can be used in in vitro binding assays with purified proteins or cell lysates to quantify the affinity and capacity of daidzein binding. The use of the labeled compound allows for sensitive and specific detection of bound daidzein via mass spectrometry.
Pull-down Assays: this compound can be used as a probe to pull down interacting proteins from complex biological mixtures, which are then identified by proteomics techniques. The labeled daidzein facilitates the specific isolation of bound proteins.
Cellular Uptake and Localization Studies: Tracing the uptake and intracellular localization of this compound can provide experimental evidence supporting predictions from docking studies regarding transporter interactions or binding to intracellular protein targets. Mass spectrometry imaging could potentially be used to visualize the distribution of labeled daidzein within cells or tissues.
In these experimental contexts, this compound serves as a traceable tag that enables the specific detection and quantification of daidzein bound to or associated with proteins, thereby providing experimental validation for insights gained from molecular docking and other predictive methods.
Future Research Directions and Analytical Innovations
Development of Ultra-Sensitive and High-Throughput Quantification Methods
The demand for more sensitive and higher-throughput analytical methods for isoflavones like daidzein (B1669772) is continuously growing, driven by the need to detect these compounds at very low concentrations in small sample volumes and to process large numbers of samples efficiently. Daidzein-3',5',8-d3 is a key component in achieving these goals, particularly in hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
The use of this compound as an internal standard in LC-MS/MS methods significantly improves the accuracy and precision of daidzein quantification. By adding a known amount of the deuterated standard to samples before extraction and analysis, researchers can compensate for potential variations and losses that occur during sample preparation, matrix effects, and instrument variability. This is particularly critical when analyzing complex biological matrices like serum, plasma, and urine, where interfering substances can impact ionization and detection of the analyte. Studies have demonstrated the effectiveness of using deuterated daidzein standards in achieving low limits of detection (LOD) and limits of quantification (LOQ) for daidzein in biological samples. For instance, methods utilizing deuterated daidzein have reported LOQs in the nanomolar range for daidzein in rat blood and low ng/mL range in human urine.
Future research will likely explore further optimization of LC-MS/MS parameters, including chromatographic separation and mass spectrometric detection, in conjunction with this compound to push the boundaries of sensitivity even further. The development of micro- and nano-scale LC coupled with highly sensitive mass analyzers could enable the quantification of daidzein in even smaller sample volumes or at trace levels. Furthermore, integrating automated sample preparation techniques with high-speed chromatographic separation and rapid mass spectrometric scanning could significantly increase sample throughput, facilitating large-scale epidemiological studies and high-content screening in biological research. The stability and consistent behavior of this compound under various analytical conditions make it an ideal internal standard for these advanced high-throughput methodologies.
Exploration of this compound in Uncharted Biological Systems
The application of analytical methods utilizing this compound as an internal standard is crucial for exploring the presence, metabolism, and pharmacokinetics of daidzein in biological systems that have not been extensively studied. This includes investigating different tissues, less common biological fluids, specific cell types, and a wider range of organisms beyond typical laboratory models.
By providing a reliable means of quantifying daidzein, this compound enables researchers to accurately assess daidzein levels and its metabolic fate in these uncharted systems. This can lead to a better understanding of tissue-specific accumulation of daidzein, its transport across biological barriers, and its biotransformation by various enzymes and microbial communities. For example, studies could investigate daidzein distribution and metabolism in specific organs or in the microbiome of different animal models or human populations, providing insights into the diverse biological roles and effects of daidzein. The use of this compound ensures that the quantification in these complex and potentially novel matrices is accurate and reliable, despite variations in matrix composition and potential interferences.
Future research could involve applying these validated methods to study daidzein in areas such as the developing brain, reproductive tissues, or specific immune cells, where its presence and activity are not yet well-characterized. Furthermore, investigating daidzein metabolism in non-mammalian species or in various microorganisms could reveal new metabolic pathways and potential interactions. The accuracy afforded by using this compound as an internal standard is paramount for generating trustworthy data in these exploratory studies, laying the groundwork for future functional investigations.
Standardized Methodologies for Inter-Laboratory Comparability in Daidzein Research
Using a stable isotope-labeled internal standard like this compound is a fundamental principle in developing standardized quantitative analytical methods, particularly those based on mass spectrometry. The inherent similarity in chemical and physical properties between this compound and native daidzein ensures that they behave similarly throughout the analytical process. This allows the internal standard to effectively correct for variations in recovery during extraction, matrix effects during ionization, and fluctuations in detector response.
Future research and collaborative efforts should focus on developing and validating standardized protocols for daidzein analysis across various sample types, explicitly incorporating this compound as the internal standard. This involves establishing clear guidelines for sample collection, storage, and preparation, as well as defining optimal chromatographic and mass spectrometric conditions. Inter-laboratory validation studies, where multiple laboratories analyze the same samples using the proposed standardized method with this compound, are crucial to assess the reproducibility and comparability of the results. The data generated from such studies can help establish quality control criteria and certification programs for laboratories performing daidzein analysis.
Implementing standardized methods that leverage the accuracy provided by this compound will enhance the reliability of daidzein research, facilitate the comparison and meta-analysis of data from different studies, and ultimately accelerate the understanding of daidzein's biological significance and potential health effects.
Q & A
Q. What statistical approaches are recommended for analyzing isotopic tracer data with high variability?
- Methodology : Use mixed-effects models to account for inter-subject variability. Apply bootstrapping or Monte Carlo simulations to estimate confidence intervals for low-abundance metabolites. Normalize to internal standards and report relative standard deviations (RSD) for critical analytes .
Data Presentation and Reproducibility Guidelines
- Tabular Data : Include tables comparing isotopic purity, stability metrics, and PK parameters (e.g., Table 1: Isotopic Purity of this compound Across Synthesis Batches).
- Supplemental Materials : Provide raw spectral data, chromatograms, and detailed protocols for synthesis and analysis to meet reproducibility standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
